molecular formula C5H5F2NOS B14051946 (4-(Difluoromethyl)thiazol-5-yl)methanol

(4-(Difluoromethyl)thiazol-5-yl)methanol

Cat. No.: B14051946
M. Wt: 165.16 g/mol
InChI Key: CLLAZHGJJZUZPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)thiazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis conditions . This method provides a rapid and efficient way to produce thiazole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene and Ambeed offer this compound in various quantities for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)thiazol-5-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding thiazole carboxylic acids, while reduction may produce thiazole alcohols.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug with a thiazole nucleus.

Uniqueness

(4-(Difluoromethyl)thiazol-5-yl)methanol is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block for the synthesis of novel thiazole derivatives .

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

[4-(difluoromethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C5H5F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h2,5,9H,1H2

InChI Key

CLLAZHGJJZUZPE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)C(F)F

Origin of Product

United States

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